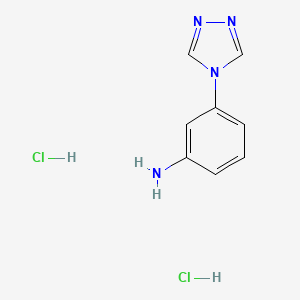

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H9ClN4 . It has a molecular weight of 196.64 . This compound is a derivative of 3-(4H-1,2,4-Triazol-4-yl)aniline , which is a heterocyclic compound with an empirical formula of C8H8N4 and a molecular weight of 160.18 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNC1=CC(N2C=NN=C2)=CC=C1 . The InChI key for this compound is WPGPBPCIYBWYMQ-UHFFFAOYSA-N .

Scientific Research Applications

Photoluminescent Properties

Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands exhibit long-lived photoluminescence, with colors ranging from yellow to red-orange across different states (solid, frozen glass at 77 K, and fluid solution). These complexes show potential for applications in light-emitting devices due to their photoluminescent properties (Manbeck, Brennessel, & Eisenberg, 2011).

Antimicrobial Activity

Triazole and triazolothiadiazine derivatives have shown promising antimicrobial properties. Such compounds, including those synthesized from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant activity against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Mohsen, 2012; Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds with triazole derivatives as key components has been extensive. Such work includes the development of new 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives through innovative synthesis pathways. These compounds have been evaluated for their antimicrobial activities, showcasing the versatility of triazole derivatives in the synthesis of potentially biologically active molecules (Al‐Azmi & Mahmoud, 2020).

Potential Antihistaminic Agents

4-(3-Ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated for their in vivo H1-antihistaminic activity. These compounds, particularly 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as a new class of H1-antihistamines (Alagarsamy et al., 2009).

Safety and Hazards

This compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302-H319-H315-H335, indicating that it may be harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives, which include this compound, are often used in the development of anticancer agents . These compounds can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways involved in cancer cell proliferation .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics .

Result of Action

It’s known that 1,2,4-triazole derivatives, which include this compound, have shown promising cytotoxic activity against various human cancer cell lines .

Action Environment

It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-8(4-7)12-5-10-11-6-12;;/h1-6H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFINJHRRKWHLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138341-25-8 |

Source

|

| Record name | 3-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)

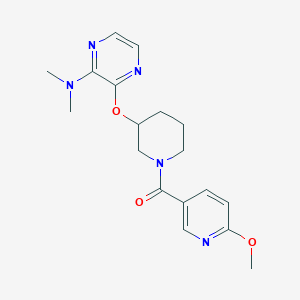

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)